molecular formula C3H2Cl6 B1216839 1,1,1,3,3,3-Hexachloropropane CAS No. 3607-78-1

1,1,1,3,3,3-Hexachloropropane

Cat. No. B1216839
Key on ui cas rn: 3607-78-1
M. Wt: 250.8 g/mol
InChI Key: BBEAZDGZMVABIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728904

Procedure details

A 600 mL, magnetically stirred, model autoclave fitted with a condenser (maintained at -10° C.), was evacuated, cooled to about -40° C., and charged with 0.6.9 g (0.036 mol) TiCl4 followed by 64 g (0.255 mol) CCl3CH2CCl3, and 102.5 g (5 mol) HF. The temperature was increased to 120° C. and maintained at that temperature for a total of 22 h. During the heating period, pressure in excess of 400 psig was periodically vented to an aqueous KOH scrubber which was attached to two -78° C. cold traps. At the end of the heating period, the remainder of the autoclave contents were slowly vented. The cold traps contained 36.1 g material which by GC analysis, contained 14.5% CF3CH2CF3 and 84.0% CF3CH2 CF2Cl, corresponding to a yield for CF3CH2CF2Cl of 69%.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
36.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CF3CH2 CF2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.036 mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(CC(Cl)(Cl)Cl)(Cl)(Cl)[Cl:2].[OH-].[K+].[C:12]([CH2:16][C:17]([F:20])(F)[F:18])([F:15])([F:14])[F:13]>Cl[Ti](Cl)(Cl)Cl>[C:12]([CH2:16][C:17]([Cl:2])([F:20])[F:18])([F:15])([F:14])[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)CC(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
material
Quantity
36.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CC(F)(F)F
Step Five
Name
CF3CH2 CF2Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.036 mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
A 600 mL, magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
model autoclave fitted with a condenser
CUSTOM
Type
CUSTOM
Details
was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about -40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for a total of 22 h
Duration
22 h
CUSTOM
Type
CUSTOM
Details
was attached to two -78° C.

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC(F)(F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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